molecular formula C19H26ClNO3 B4605045 N-[(3,4-diethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride

N-[(3,4-diethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride

Cat. No.: B4605045
M. Wt: 351.9 g/mol
InChI Key: IEMJYWHHQWATQM-UHFFFAOYSA-N
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Description

  • Starting material: 3,4-diethoxyphenylmethanol
  • Reagent: 4-methoxybenzyl chloride
  • Reaction condition: Base (e.g., potassium carbonate) in acetonitrile
  • Step 4: Formation of N-[(3,4-diethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine

    • Starting material: Intermediate from Step 3
    • Reagent: Ammonia or primary amine
    • Reaction condition: Reflux
  • Step 5: Formation of hydrochloride salt

    • Starting material: N-[(3,4-diethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine
    • Reagent: Hydrochloric acid (HCl)
    • Reaction condition: Aqueous solution
  • Industrial Production Methods

    Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

    Properties

    IUPAC Name

    N-[(3,4-diethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H25NO3.ClH/c1-4-22-18-11-8-16(12-19(18)23-5-2)14-20-13-15-6-9-17(21-3)10-7-15;/h6-12,20H,4-5,13-14H2,1-3H3;1H
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IEMJYWHHQWATQM-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC1=C(C=C(C=C1)CNCC2=CC=C(C=C2)OC)OCC.Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H26ClNO3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    351.9 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-[(3,4-diethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of 3,4-diethoxybenzaldehyde, which is then subjected to a series of reactions to introduce the methoxyphenyl group and the amine functionality. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

    • Step 1: Preparation of 3,4-diethoxybenzaldehyde

      • Starting material: 3,4-diethoxybenzene
      • Reagent: Chromium trioxide (CrO3) in acetic acid
      • Reaction condition: Reflux
    • Step 2: Formation of 3,4-diethoxyphenylmethanol

      • Starting material: 3,4-diethoxybenzaldehyde
      • Reagent: Sodium borohydride (NaBH4)
      • Reaction condition: Room temperature

    Chemical Reactions Analysis

    Types of Reactions

    N-[(3,4-diethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride undergoes various chemical reactions, including:

    • Oxidation: : The compound can be oxidized to form corresponding ketones or aldehydes.

      • Reagent: Potassium permanganate (KMnO4)
      • Condition: Acidic or basic medium
    • Reduction: : The compound can be reduced to form corresponding alcohols or amines.

      • Reagent: Lithium aluminum hydride (LiAlH4)
      • Condition: Anhydrous ether
    • Substitution: : The compound can undergo nucleophilic substitution reactions.

      • Reagent: Halogenating agents (e.g., bromine, chlorine)
      • Condition: Solvent such as dichloromethane

    Major Products

    The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 3,4-diethoxybenzaldehyde, while reduction with lithium aluminum hydride can produce 3,4-diethoxyphenylmethanol.

    Scientific Research Applications

    N-[(3,4-diethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride has several scientific research applications:

      Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

      Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

      Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

      Industry: Utilized in the development of new materials and chemical processes.

    Mechanism of Action

    The mechanism of action of N-[(3,4-diethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

    Comparison with Similar Compounds

    Similar Compounds

      3,4-Dimethoxyphenethylamine: Similar structure but lacks the diethoxy groups.

      4-Methoxyphenylmethanamine: Similar structure but lacks the diethoxy and methoxy groups.

    Uniqueness

    N-[(3,4-diethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride is unique due to the presence of both diethoxy and methoxy functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    N-[(3,4-diethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride
    Reactant of Route 2
    Reactant of Route 2
    N-[(3,4-diethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride

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